molecular formula C14H18N6O2 B12236070 N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide

Cat. No.: B12236070
M. Wt: 302.33 g/mol
InChI Key: JXDAJDHQYPADSU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a purine base, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with various amines and aldehydes.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.

    Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions, typically involving the reaction of diethanolamine with an appropriate halide.

    Coupling Reactions: The final step involves coupling the purine base with the morpholine ring and the cyclopropyl group under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with purine-related enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(9H-purin-6-yl)morpholine-2-carboxamide
  • N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)piperidine-2-carboxamide
  • N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

N-cyclopropyl-4-(9-methylpurin-6-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H18N6O2/c1-19-8-17-11-12(19)15-7-16-13(11)20-4-5-22-10(6-20)14(21)18-9-2-3-9/h7-10H,2-6H2,1H3,(H,18,21)

InChI Key

JXDAJDHQYPADSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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